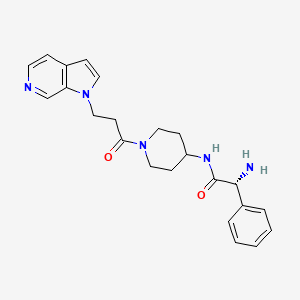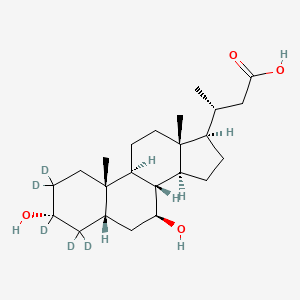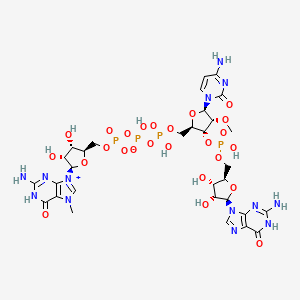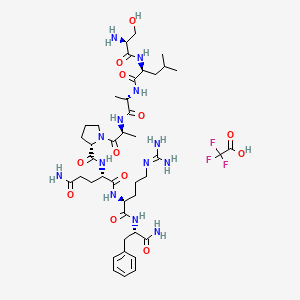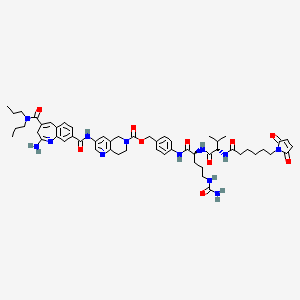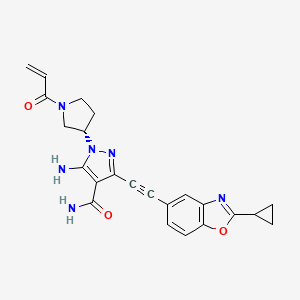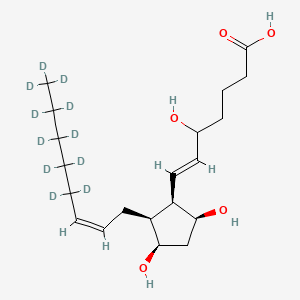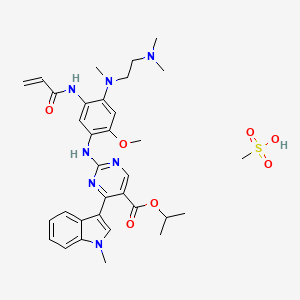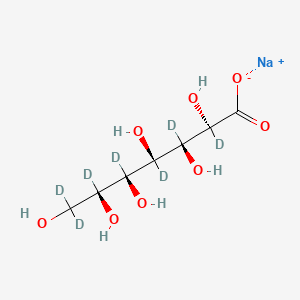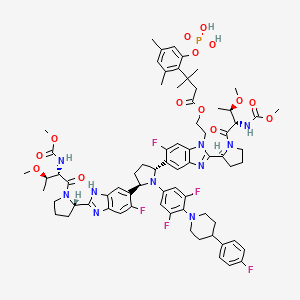
NS5A-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of NS5A-IN-1 involves several synthetic routes and reaction conditions. One method includes the convergent functionalization of aryl dibromides using C–H activation . This approach aims to reduce the formation of homodimeric side products and investigate the scope of different aryl dibromides tolerated under the reaction conditions
Análisis De Reacciones Químicas
NS5A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include disulfide bonds, phosphorylation, and glycosylation sites . Major products formed from these reactions include different phosphorylated forms of NS5A, which play a crucial role in the function and structure of the hepatitis C virus proteins .
Aplicaciones Científicas De Investigación
NS5A-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between inhibitors and the hepatitis C virus nonstructural proteins . In biology, it helps in understanding the role of NS5A in viral replication and assembly . In medicine, this compound is used to develop new antiviral therapies targeting the hepatitis C virus . In industry, it is utilized in the production of antiviral drugs and in the study of drug resistance mechanisms .
Mecanismo De Acción
The mechanism of action of NS5A-IN-1 involves its interaction with the hepatitis C virus nonstructural protein 5A . NS5A is a zinc-binding and proline-rich hydrophilic phosphoprotein that plays a key role in hepatitis C virus RNA replication . This compound binds to NS5A, inhibiting its function and thereby disrupting the viral replication process . This interaction also affects the localization of NS5A to lipid droplets, which is essential for the production of infectious virus particles .
Comparación Con Compuestos Similares
NS5A-IN-1 is similar to other hepatitis C virus nonstructural protein 5A inhibitors such as Daclatasvir (BMS-790052), GSK-2336805, and GS-5885 . These compounds share structural similarities and target the same viral protein, but this compound is unique in its specific binding modes and its ability to disrupt the formation of viral replication complexes . This uniqueness makes this compound a valuable tool in the study of hepatitis C virus and the development of new antiviral therapies .
Propiedades
Fórmula molecular |
C72H86F5N10O14P |
|---|---|
Peso molecular |
1441.5 g/mol |
Nombre IUPAC |
2-[5-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]benzimidazol-1-yl]ethyl 3-(2,4-dimethyl-6-phosphonooxyphenyl)-3-methylbutanoate |
InChI |
InChI=1S/C72H86F5N10O14P/c1-38-29-39(2)62(60(30-38)101-102(93,94)95)72(5,6)37-61(88)100-28-27-84-59-36-49(75)47(34-54(59)80-67(84)58-14-12-24-86(58)69(90)64(41(4)97-8)82-71(92)99-10)56-20-19-55(87(56)45-31-50(76)65(51(77)32-45)83-25-21-43(22-26-83)42-15-17-44(73)18-16-42)46-33-52-53(35-48(46)74)79-66(78-52)57-13-11-23-85(57)68(89)63(40(3)96-7)81-70(91)98-9/h15-18,29-36,40-41,43,55-58,63-64H,11-14,19-28,37H2,1-10H3,(H,78,79)(H,81,91)(H,82,92)(H2,93,94,95)/t40-,41-,55-,56-,57+,58+,63+,64+/m1/s1 |
Clave InChI |
OSGDMRKBWQRMTG-VZZMQKJASA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)OP(=O)(O)O)C(C)(C)CC(=O)OCCN2C3=C(C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)N=C2[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)C |
SMILES canónico |
CC1=CC(=C(C(=C1)OP(=O)(O)O)C(C)(C)CC(=O)OCCN2C3=C(C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)N=C2C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


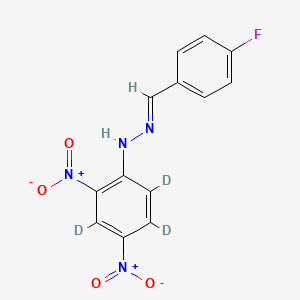
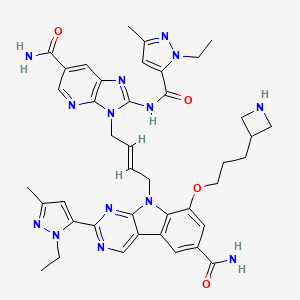
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
